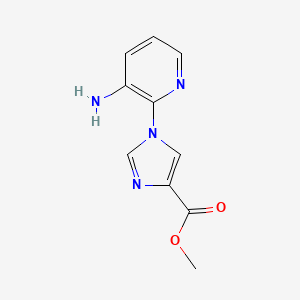
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with an imidazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted imidazole-pyridine compounds .
Scientific Research Applications
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Comparison: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is unique due to the presence of both an amino group and a carboxylate ester, which allows for diverse chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate, also known by its CAS number 1355182-83-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10N4O
- Molecular Weight : 218.216 g/mol
- CAS Number : 1355182-83-0
- PubChem ID : 66485090
Biological Activity Overview
This compound is primarily studied for its potential as an inhibitor in various biological pathways. Its structural characteristics suggest that it may interact with specific enzymes or receptors, leading to significant biological effects.
The compound is believed to exert its effects through the inhibition of certain kinases, particularly those involved in cancer pathways. Studies have shown that imidazole derivatives can bind to the active sites of kinases, altering their activity and potentially inhibiting tumor growth.
Research Findings
Several studies have investigated the biological activity of this compound and its analogs. Key findings include:
-
Anticancer Activity :
- A study demonstrated that related imidazole compounds exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) mutants, which are commonly implicated in non-small cell lung cancer (NSCLC) .
- The methylation at specific nitrogen positions within the imidazole ring was found to influence the binding affinity and potency against EGFR mutants .
- Antimicrobial Properties :
- Antiparasitic Activity :
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to NSCLC cell lines exhibiting EGFR mutations. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead candidate for further development in targeted cancer therapies.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using various concentrations of the compound against Staphylococcus aureus and Escherichia coli. The results confirmed that the compound exhibited significant antibacterial properties, with an observed MIC comparable to established antibiotics .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 1-(3-aminopyridin-2-yl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)8-5-14(6-13-8)9-7(11)3-2-4-12-9/h2-6H,11H2,1H3 |
InChI Key |
YASSYEBIZALWCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















